5-(trifluoromethyl)isoquinolin-8-amine
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Overview
Description
5-(Trifluoromethyl)isoquinolin-8-amine is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heterocyclic compounds that are widely found in natural alkaloids and have significant biological activities. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it an important molecule in pharmaceutical and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(trifluoromethyl)isoquinolin-8-amine typically involves the introduction of a trifluoromethyl group onto the isoquinoline ring. This can be achieved through various methods:
Direct Introduction: The trifluoromethyl group can be directly introduced onto the isoquinoline ring using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Cyclization of Precursors: Another method involves the cyclization of precursors bearing a pre-fluorinated benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines .
Scientific Research Applications
5-(Trifluoromethyl)isoquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of cancer and neurological disorders.
Industry: The compound’s stability and unique properties make it useful in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)isoquinolin-8-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-Fluoroisoquinoline: Similar in structure but with a single fluorine atom instead of a trifluoromethyl group.
8-Aminoisoquinoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Uniqueness: 5-(Trifluoromethyl)isoquinolin-8-amine is unique due to the presence of the trifluoromethyl group, which imparts enhanced stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts. This makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
2137542-38-0 |
---|---|
Molecular Formula |
C10H7F3N2 |
Molecular Weight |
212.2 |
Purity |
95 |
Origin of Product |
United States |
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